Urea, N-methyl-N'-(2-methylpropyl)-
Description
Properties
CAS No. |
38014-54-9 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
JLMRWMITMSWWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-methyl-N’-(2-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and straightforward filtration or extraction procedures to obtain high-purity products .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it remains widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the reaction type and conditions .
Scientific Research Applications
Urea, N-methyl-N’-(2-methylpropyl)- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-(2-methylpropyl)- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction is crucial for its biological activity and drug-like properties. The compound can interact with both backbone and side chains of proteins, making van der Waals contacts with nonpolar moieties . These interactions are responsible for its specific biological effects and therapeutic potential .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Urea, N-methyl-N'-(2-methylpropyl)-
- Synonyms: 1-Methyl-3-(2-methylpropyl)urea; N-Methyl-N'-iso-butylurea .
- CAS No.: 38014-54-9
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 130.19 g/mol
- Structure : A urea derivative with a methyl group (-CH₃) on one nitrogen and a 2-methylpropyl (isobutyl, -CH₂CH(CH₃)₂) group on the adjacent nitrogen.
Key Characteristics :
Comparison with Similar Urea Derivatives
Structural and Functional Comparisons
The table below compares Urea, N-methyl-N'-(2-methylpropyl)- with structurally related urea derivatives:
Physicochemical Properties
Lipophilicity :
- The isobutyl group in the target compound increases lipophilicity compared to straight-chain derivatives (e.g., N-methyl-N-propylurea) but remains less hydrophobic than aromatic analogs (e.g., N'-phenyl derivatives) .
- Branching Effects : The branched isobutyl group may reduce melting points compared to linear chains due to disrupted crystal packing .
Hydrogen Bonding :
Research Findings and Data Gaps
- Synthetic Routes : details synthetic methods for N'-cyclopropyl-N-methyl-N-(4-methylphenyl)urea , emphasizing the role of substituents in reaction yields. Similar strategies (e.g., alkylation of urea precursors) may apply to the target compound .
- Toxicological Data: Limited information exists for most compounds. For example, N,N'-Methylenebis(urea) () lacks comprehensive toxicity studies, a common issue for niche urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
